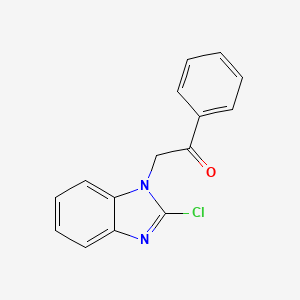

2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone

Beschreibung

Structural Characterization of 2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex heterocyclic structure. The compound is officially designated with the Chemical Abstracts Service registry number 23085-45-2, establishing its unique chemical identity in scientific databases. The molecular formula C15H11ClN2O indicates a composition of fifteen carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 270.71 grams per mole.

The structural nomenclature reveals several key features of the molecular architecture. The benzimidazole core represents a bicyclic heterocycle containing two nitrogen atoms in a five-membered ring fused to a benzene ring. The 2-chloro substitution pattern indicates the chlorine atom is positioned at the carbon between the two nitrogen atoms in the imidazole ring. The ethanone linkage connects this heterocyclic system to a phenyl group, creating an overall molecular framework that combines aromatic heterocyclic and ketone functionalities.

Alternative nomenclature systems provide additional insight into the compound's structure. The compound is also known as 1-phenacyl-2-chlorobenzimidazole, emphasizing the phenacyl group attachment to the chlorinated benzimidazole system. The systematic name ethanone, 2-(2-chloro-1H-benzimidazol-1-yl)-1-phenyl- follows Chemical Abstracts indexing conventions. The International Chemical Identifier key NKEGAEKDQQDLAP-UHFFFAOYSA-N provides a unique digital fingerprint for computational database searches.

Crystallographic Studies and X-ray Diffraction Patterns

Crystallographic analysis of structurally related benzimidazole derivatives provides valuable insights into the three-dimensional molecular architecture of 2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone. Studies of the analogous compound 2-(1H-Benzimidazol-1-yl)-1-phenylethanone reveal fundamental structural characteristics that are directly applicable to understanding the chlorinated derivative. The crystal structure analysis demonstrates that the planar benzimidazole system maintains a well-defined geometric arrangement with respect to the phenyl ring component.

The dihedral angle between the benzimidazole and phenyl ring systems represents a critical structural parameter. In the related non-chlorinated analog, crystallographic measurements reveal a dihedral angle of 80.43 degrees between these two aromatic systems. This nearly perpendicular orientation suggests significant steric interactions that prevent coplanarity of the aromatic rings. The ethanone bridge adopts a specific conformation where the carbon atoms C8 and C9 are positioned -0.010 Angstroms and 0.044 Angstroms away from their respective ring planes, indicating essentially coplanar arrangement with the adjacent aromatic systems.

Bond angle analysis provides detailed information about molecular geometry and electronic effects. The nitrogen-carbon-carbon bond angle N1—C8—C9 measures 111.88 degrees, while the carbon-carbon-carbon angle C8—C9—C10 is 117.10 degrees, showing significant deviation from typical tetrahedral geometry. The carbonyl-related bond angles O1—C9—C8 and O1—C9—C10 are nearly equivalent at 121.07 degrees and 121.84 degrees respectively, indicating symmetric electronic distribution around the carbonyl carbon. Crystal packing studies reveal that intermolecular hydrogen bonding interactions, particularly non-classical carbon-hydrogen to nitrogen and carbon-hydrogen to oxygen bonds, organize the molecules into layered structures parallel to specific crystallographic planes.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone through detailed analysis of both proton and carbon environments. The proton Nuclear Magnetic Resonance spectrum reveals characteristic chemical shifts and coupling patterns that confirm the molecular structure and substituent patterns. The aromatic proton region typically displays complex multipicity patterns corresponding to the benzimidazole and phenyl ring systems, with chemical shifts reflecting the electronic influence of the chlorine substituent and ketone functionality.

The methylene bridge protons connecting the benzimidazole nitrogen to the carbonyl carbon appear as a distinctive singlet in the aliphatic region, typically around 4-5 parts per million downfield from tetramethylsilane. This chemical shift reflects the electron-withdrawing effects of both the benzimidazole nitrogen and the adjacent carbonyl group. The integration pattern confirms the presence of two equivalent protons at this position, consistent with the proposed molecular structure.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through analysis of carbon environments throughout the molecule. The carbonyl carbon typically appears significantly downfield, around 190-200 parts per million, characteristic of aromatic ketone functionality. The aromatic carbon signals appear in the 120-140 parts per million region, with distinct chemical shifts for the benzimidazole and phenyl carbon atoms reflecting their different electronic environments. The methylene carbon bridge appears in the aliphatic region around 50-60 parts per million, positioned between the electronegative nitrogen and carbonyl carbon.

Fourier-Transform Infrared Vibrational Signatures

Fourier-Transform Infrared spectroscopy reveals characteristic vibrational modes that provide definitive structural confirmation for 2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone. The carbonyl stretching frequency represents the most diagnostic absorption band, typically appearing around 1650-1680 wavenumbers, characteristic of aromatic ketone functionality. This frequency reflects the electronic conjugation between the carbonyl group and the adjacent aromatic systems, resulting in reduced bond order and lower stretching frequency compared to aliphatic ketones.

Aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber region, providing evidence for both benzimidazole and phenyl ring systems. The benzimidazole heterocycle exhibits characteristic absorption patterns that distinguish it from simple benzene derivatives, particularly in the fingerprint region below 1400 wavenumbers. Carbon-hydrogen stretching modes appear in the 2800-3100 wavenumber region, with aromatic carbon-hydrogen stretches at higher frequencies than aliphatic carbon-hydrogen modes.

The chlorine substituent influences several vibrational modes, particularly those involving the carbon-chlorine bond and adjacent carbon-nitrogen vibrations in the benzimidazole ring. Carbon-chlorine stretching typically appears in the 600-800 wavenumber region, though this mode may overlap with other skeletal vibrations. The presence of chlorine also affects the out-of-plane bending modes of the aromatic rings, creating distinctive absorption patterns that confirm the substitution pattern.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone provides molecular weight confirmation and fragmentation pathway information that supports structural characterization. The molecular ion peak appears at mass-to-charge ratio 270, corresponding to the intact molecular formula C15H11ClN2O. The isotope pattern reveals the characteristic chlorine signature, with the molecular ion plus two peak at mass-to-charge ratio 272 appearing at approximately one-third the intensity of the base molecular ion peak, confirming the presence of one chlorine atom.

Fragmentation analysis reveals predictable bond cleavage patterns that reflect the molecular architecture. The loss of the phenyl group through alpha-cleavage adjacent to the carbonyl carbon produces a significant fragment ion containing the chlorobenzimidazole ethanone portion. Additional fragmentation involves loss of carbon monoxide from the ketone functionality, a common fragmentation pathway for aromatic ketones. The benzimidazole ring system demonstrates stability under electron impact conditions, often appearing as a base peak or major fragment in the mass spectrum.

The fragmentation pattern provides structural confirmation through characteristic neutral losses and fragment ion masses. Loss of chlorine through homolytic cleavage produces fragments that correspond to the dechlorinated molecular structure. Ring expansion and contraction processes within the benzimidazole system create additional diagnostic fragments that confirm the heterocyclic nature of the compound. The overall fragmentation pattern is consistent with the proposed molecular structure and provides unambiguous identification of the target compound.

Computational Chemistry Insights

Density Functional Theory Calculations

Computational analysis using Density Functional Theory methods provides detailed electronic structure information for 2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone that complements experimental characterization techniques. Predicted physical properties derived from computational calculations include a boiling point of 470.8 ± 47.0 degrees Celsius and density of 1.28 ± 0.1 grams per cubic centimeter. These calculated values reflect the molecular size, shape, and intermolecular interaction patterns predicted by theoretical methods.

The predicted acidity constant value of 2.72 ± 0.10 indicates that the compound exhibits weakly acidic character, likely associated with the benzimidazole nitrogen-hydrogen functionality. This computational prediction provides insight into the protonation behavior and potential ionic equilibria relevant to the compound's chemical behavior. The relatively low predicted acidity constant suggests limited ionization under neutral conditions, which influences solubility and reactivity patterns.

Geometry optimization calculations reveal the preferred conformational arrangements and intramolecular interactions within the molecular structure. The computational results support experimental observations regarding the non-coplanar arrangement of the benzimidazole and phenyl ring systems. Electronic structure calculations provide detailed information about orbital interactions, particularly the influence of the chlorine substituent on the electronic distribution within the benzimidazole system.

Eigenschaften

IUPAC Name |

2-(2-chlorobenzimidazol-1-yl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-15-17-12-8-4-5-9-13(12)18(15)10-14(19)11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEGAEKDQQDLAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70367930 | |

| Record name | 2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23085-45-2 | |

| Record name | 2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Procedure:

- Reactants :

- 2-Bromo-1-phenylethanone (4.00 g, 20.10 mmol)

- 1H-Benzimidazole (11.87 g, 100.5 mmol)

- Solvent System : Methanol (20 mL) and dioxane-ether (8 mL)

- Conditions :

- Ice-cooled initiation under argon atmosphere

- Gradual warming to ambient temperature over 18 hours

- Workup :

- Dilution with water (20 mL)

- Extraction with chloroform

- Drying over anhydrous Na₂SO₄

- Column chromatography (neutral silica gel, chloroform:methanol)

- Yield : 60% (2.85 g).

Key Observations:

- Excess benzimidazole (5:1 molar ratio) drives the reaction to completion.

- Slow addition of the bromo-ketone minimizes side reactions.

Alternative Approaches from Patent Literature

Modifications to the core method have been explored for scalability and efficiency:

Table 1: Comparative Analysis of Methods

| Parameter | Primary Route | Patent Variation |

|---|---|---|

| Solvent | Methanol/dioxane-ether | MeOH/THF (2:1) |

| Reaction Time | 18 hours | 12–24 hours (reflux) |

| Purification | Column chromatography | Acid-base extraction + column |

| Yield | 60% | 56–83% (similar derivatives) |

Notable Adaptations:

- Acid-Base Extraction : Post-reaction acidification with HCl (1N) followed by ethyl acetate extraction improves purity.

- Catalyst Use : Trifluoroacetic acid (TFA) in solvent-free conditions accelerates cyclocondensation for related benzimidazoles (yields up to 93%).

Critical Parameters for Optimization

Solvent Selection

- Polar aprotic solvents (DMF, dioxane) enhance nucleophilic substitution kinetics.

- Methanol-THF mixtures reduce byproduct formation in large-scale syntheses.

Temperature Control

- Ice-cooling during reagent addition prevents exothermic side reactions.

- Reflux conditions (70–80°C) are employed for stubborn substitutions but risk decomposition.

Stoichiometric Ratios

Challenges and Mitigation Strategies

- Byproduct Formation :

- Unreacted bromo-ketone or dimerization products may occur.

- Solution : Sequential extraction (water/ethyl acetate) and silica gel chromatography.

- Low Yields in Scaling :

- Solution : Incremental reagent addition and inert atmosphere (argon/nitrogen).

Analytical Validation

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Benzimidazole derivatives with oxidized functional groups.

Reduction: Alcohol derivatives of the original compound.

Substitution: New benzimidazole derivatives with substituted functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone has been investigated for its antimicrobial , antiviral , and anticancer properties. The benzimidazole derivatives are known to interact with biological targets, potentially inhibiting specific enzymes or receptors involved in disease processes .

Research indicates that compounds containing benzimidazole structures can exhibit a range of biological activities:

- Antimicrobial Activity: Studies have shown that this compound may target essential cellular processes in fungi and bacteria, although specific mechanisms require further exploration.

- Anticancer Potential: The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been noted, suggesting its utility in drug development for cancer therapies .

Material Science

In addition to its biological applications, 2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone is being explored for use in developing new materials due to its unique chemical structure, which allows for various modifications.

Case Studies

Several studies have documented the synthesis and biological evaluation of benzimidazole derivatives:

Wirkmechanismus

The mechanism of action of 2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzimidazole Ring

2-(1H-Benzimidazol-2-yl)-1-phenylethanone Oxime

- Structure: Replaces the 2-chloro group with an oxime (-NOH) functional group.

- Properties : Exhibits tautomerism and forms stable metal complexes due to the oxime group, enhancing its utility in coordination chemistry .

- Applications : Used in catalytic systems and as a precursor for heterocyclic synthesis.

2-(1H-Imidazol-1-yl)-1-phenylethanone Derivatives

- Structure : Substitutes benzimidazole with a smaller imidazole ring.

- Synthesis: Prepared via nucleophilic substitution between bromoacetophenone and imidazole .

- Reactivity : The absence of a fused benzene ring reduces steric hindrance, improving solubility in polar solvents.

Heterocycle Replacements

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone

- Structure : Replaces benzimidazole with a benzothiazole ring and adds a sulfanyl (-S-) linker.

- Applications: Acts as a key intermediate in Michael and Knoevenagel reactions due to the electron-withdrawing thiazole ring .

- Safety : Classified under GHS guidelines with specific handling requirements for inhalation and dermal exposure .

2-(Oxiran-2-yl)-1-phenylethanone

Functional Group Modifications on the Phenylethanone Backbone

2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone

- Structure : Introduces bromo, chloro, and 4-chlorophenylsulfonyl groups.

- Synthesis : Derived from α-chloro-β-keto-sulfone intermediates .

- Bioactivity : Demonstrates potent antifungal activity against Candida spp., attributed to the sulfonyl group’s electron-withdrawing effects .

2-(4-Chlorophenyl)-1-phenylethanone

- Structure : Lacks the benzimidazole ring entirely, featuring a 4-chlorophenyl group.

- Bioactivity: Shows antileishmanial activity against Leishmania donovani and Leishmania amazonensis, indicating the importance of the chloro-aromatic moiety in antiparasitic activity .

Structural and Electronic Influences

- Electron-Withdrawing Groups : Chloro and sulfonyl substituents increase electrophilicity, enhancing reactivity in nucleophilic substitutions .

- Heterocyclic Rings : Benzimidazole and benzothiazole improve π-π stacking and hydrogen bonding, critical for binding to biological targets .

- Backbone Flexibility: Phenylethanone derivatives with smaller heterocycles (e.g., imidazole) exhibit improved solubility but reduced thermal stability compared to benzimidazole analogues .

Biologische Aktivität

Chemical Structure and Properties

2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone, also known as compound 1, is a benzimidazole derivative characterized by the presence of a chloro substituent and a phenyl group attached to an ethanone moiety. Its molecular formula is , and it has been studied for various biological activities, particularly in the fields of oncology and pharmacology.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in a study involving the MCF cell line, flow cytometry revealed that compound 1 accelerated apoptosis in a dose-dependent manner, with an IC50 value of approximately 25.72 ± 3.95 μM . Additionally, in vivo experiments on tumor-bearing mice indicated that treatment with this compound led to a marked suppression of tumor growth.

The mechanism through which 2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone exerts its anticancer effects appears to be multifaceted. It has been suggested that the compound may induce apoptosis through the activation of specific signaling pathways involved in cell death. Moreover, its structural features allow it to interact with various biological targets, potentially disrupting cellular processes critical for cancer cell survival .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Research indicates that certain derivatives of benzimidazole, including this compound, can inhibit pro-inflammatory cytokines and modulate immune responses, which may contribute to their therapeutic efficacy in inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of 2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone have also been explored. Studies suggest that it exhibits activity against a range of microbial strains, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for various pathogens indicate that this compound could serve as a lead structure for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzimidazole derivatives. Modifications to the phenyl and benzimidazole moieties can significantly influence the potency and selectivity of these compounds against specific biological targets. For instance, substituents on the phenyl ring or variations in the benzimidazole structure can enhance anticancer activity or improve selectivity towards certain enzymes involved in disease processes .

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, researchers treated cells with varying concentrations of 2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone. Results showed a clear dose-dependent response with significant reductions in cell viability at higher concentrations. The study concluded that this compound could be developed further as a potential chemotherapeutic agent.

Case Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory properties of this compound involved animal models subjected to induced inflammation. Treatment with 2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone resulted in reduced levels of inflammatory markers compared to control groups, suggesting its potential utility in managing inflammatory disorders .

Data Table

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 2-bromo-1-phenylethanone can react with benzimidazole derivatives under reflux in toluene, followed by purification via column chromatography (hexane/ethyl acetate) and recrystallization (e.g., methanol or chloroform) to obtain crystals for structural analysis . Key optimization strategies include:

- Temperature Control: Prolonged reflux (e.g., 9 hours) ensures complete reaction but may require adjustments to avoid decomposition.

- Stoichiometry: A 1:2 molar ratio of haloketone to benzimidazole improves yield by driving the reaction to completion .

- Purification: Gradient elution in chromatography (e.g., hexane:AcOEt 9:3) enhances separation of byproducts .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of 2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone?

Methodological Answer: A multi-technique approach is critical:

| Technique | Application | Example Data | Reference |

|---|---|---|---|

| X-ray Diffraction | Determines crystal packing, bond lengths, and intermolecular interactions. | Weak C–H⋯O/N hydrogen bonds, C–H⋯π interactions . | |

| NMR Spectroscopy | Confirms molecular structure and substituent positions. | H/C NMR for aromatic protons and ketone groups . | |

| IR Spectroscopy | Identifies functional groups (e.g., C=O stretch at ~1700 cm). | Used in DFT studies to validate tautomers . |

Advanced Research Questions

Q. How can reaction mechanisms involving this compound, such as nucleophilic substitutions or cyclization reactions, be elucidated using mechanistic studies?

Methodological Answer:

- Kinetic Studies: Monitor reaction progress via HPLC or H NMR to identify intermediates (e.g., enolate formation in Mannich reactions) .

- Isotopic Labeling: Use O or C labels to trace atom migration during cyclization.

- Computational Modeling: DFT calculations predict transition states and activation energies for steps like chloride displacement .

Q. What strategies are recommended for resolving contradictions between experimental data (e.g., NMR vs. X-ray crystallography) in structural analysis?

Methodological Answer:

- Cross-Validation: Compare NMR chemical shifts with X-ray-derived torsion angles to detect conformational flexibility .

- Dynamic NMR: Use variable-temperature H NMR to identify rotamers or tautomers that may explain discrepancies.

- Refinement Software: Tools like SHELXL refine crystallographic models against high-resolution data to resolve ambiguities (e.g., disorder in chloro-substituents) .

Q. How do computational methods like DFT contribute to understanding the electronic properties and reaction pathways of this compound?

Methodological Answer:

- Electronic Structure Analysis: DFT calculates HOMO/LUMO energies to predict reactivity (e.g., nucleophilic attack at the chloro-benzimidazole site) .

- Reaction Pathway Mapping: IRC (Intrinsic Reaction Coordinate) simulations visualize intermediates in conversions (e.g., radical/anion formation) .

- Solvent Effects: COSMO-RS models simulate solvation effects on reaction barriers, aiding solvent selection .

Q. In crystallographic refinement, how do intermolecular interactions influence the stability of its crystal lattice?

Methodological Answer:

- Hydrogen Bonding: Weak C–H⋯O/N interactions (2.5–3.0 Å) and C–H⋯π contacts (3.3–3.6 Å) stabilize layered packing .

- Thermal Ellipsoids: High displacement parameters (U) in SHELX-refined models highlight dynamic disorder in the benzimidazole ring .

- Hirshfeld Analysis: Quantifies contributions of H-bonding (≈15%) and van der Waals forces (≈70%) to lattice energy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.